molecular formula C10H8N2O2 B2491488 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-one CAS No. 90770-98-2

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-one

Cat. No.: B2491488
CAS No.: 90770-98-2
M. Wt: 188.186
InChI Key: ITQGVTVDDYRSMS-UHFFFAOYSA-N
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Description

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological potential. This specific derivative, 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-one, serves as a key synthetic intermediate and a valuable scaffold for developing novel bioactive molecules. Research into analogous 1,2,4-oxadiazole and 1,2,5-oxadiazole compounds has demonstrated significant antiproliferative activity against human cancer cell lines, including HCT-116 colorectal carcinoma and HeLa cervix adenocarcinoma . Some derivatives within this structural class have been identified as inhibitors of the topoisomerase I enzyme, a well-established target for anticancer therapy, with molecular docking studies supporting this mechanism of action . Beyond oncology, the 1,2,4-oxadiazole core is a promising lead in antimicrobial research. Novel oxadiazole-based chalcone derivatives have shown potent activity against a panel of bacteria, such as S. aureus , B. subtilis , P. aeruginosa , and E. coli . Furthermore, related structures like 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol have been synthesized and evaluated for their antifungal properties . This body of evidence makes this compound a versatile candidate for researchers exploring new chemotherapeutic and anti-infective agents. This product is intended for research purposes only in laboratory settings and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7(13)10-11-9(12-14-10)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQGVTVDDYRSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90770-98-2
Record name 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-one can be synthesized through several methods. One common approach involves the cyclization of amidoximes with carboxylic acids or their derivatives. For instance, the reaction of an amidoxime with an acyl chloride in the presence of a base can yield the desired oxadiazole . Another method involves the 1,3-dipolar cycloaddition of nitrile oxides with nitriles .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Applications

The compound's structure suggests potential pharmacological activities, particularly in neuroprotection and enzyme inhibition.

Cholinesterase Inhibition

Research indicates that derivatives of oxadiazoles, including 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-one, exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating neurodegenerative diseases like Alzheimer's. A study demonstrated that modifications to the oxadiazole ring can enhance the inhibitory potency against these enzymes .

Case Study:
A series of synthesized compounds based on the oxadiazole scaffold showed varying degrees of AChE inhibition. For instance, compounds with specific electron-withdrawing groups on the phenyl ring exhibited improved activity profiles compared to their unsubstituted counterparts .

Antioxidant Activity

Oxadiazole derivatives are recognized for their antioxidant properties, which can mitigate oxidative stress-related damage in cells. The introduction of sulfur atoms into the oxadiazole structure has been associated with enhanced protective effects against reactive oxygen species (ROS) .

Material Science Applications

In addition to medicinal uses, this compound has applications in material science due to its unique electronic properties.

Photoluminescent Materials

The compound’s structure allows it to be a candidate for photoluminescent materials. Research has shown that oxadiazole derivatives can be incorporated into polymer matrices to create materials with tunable optical properties. These materials are useful in organic light-emitting diodes (OLEDs) and other optoelectronic applications .

Summary of Findings

The applications of this compound span across medicinal chemistry and material science. Its ability to inhibit key enzymes involved in neurodegenerative diseases positions it as a promising candidate for drug development. Additionally, its potential in creating photoluminescent materials opens avenues for advancements in electronics.

Mechanism of Action

The mechanism of action of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-one with structurally or functionally related oxadiazole derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
This compound C₁₀H₈N₂O₂ Acetyl group at C5 Synthetic intermediate; high purity (99.999%) available
Proxazole C₁₆H₂₃N₃O N,N-Diethyl-2-(3-phenyl-oxadiazol-5-yl)ethylamine Gastrointestinal drug; spasmolytic agent
Butalamine C₁₆H₂₅N₅O N,N-Dibutyl-ethane-1,2-diamine linked to oxadiazole Vasodilator; clinical use discontinued
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetone C₁₁H₁₀N₂O₂ Acetone group (COCH₂CH₃) at C5 Higher lipophilicity; used in pesticide synthesis
SN00797439 C₁₉H₁₈ClN₅O₂ N-(4-Chlorophenyl)-pyrrolidinecarboxamide Anthelmintic (70% xL3 motility reduction)
Compound 4aa (Trifluoroacetamide derivative) C₁₂H₁₁F₃N₄O₂ Trifluoroacetamide at C5 Enhanced metabolic stability; preclinical candidate
EA32 (Streptomyces-derived compound) C₂₃H₁₆N₄O₃S Thiophene-pyrazolo-triazinone hybrid Insecticidal activity

Structural and Functional Analysis

Core Scaffold Differences

  • 1,2,4-Oxadiazole vs. 1,2,3-Triazole : The triazole analog (e.g., 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one, C₁₀H₉N₃O ) exhibits reduced electron deficiency compared to oxadiazoles, impacting binding interactions in biological systems .
  • Substituent Effects :

  • Acetyl vs. Acetone : The acetyl group in the target compound offers greater reactivity in nucleophilic substitutions compared to the bulkier acetone group in its analog, which may hinder synthetic modifications .
  • Amino vs. Trifluoroacetamide: The trifluoroacetamide substituent in Compound 4aa increases lipophilicity (logP ~2.5) and resistance to enzymatic degradation, making it superior for CNS-targeting drugs .

Biological Activity

  • Proxazole and Butalamine demonstrate clinical efficacy due to their amine-containing side chains, which enhance receptor binding (e.g., serotonin or adrenergic receptors) .
  • SN00797439 ’s anthelmintic activity arises from its chlorophenyl-pyrrolidinecarboxamide moiety, which disrupts nematode neuromuscular function .
  • The target compound lacks direct therapeutic use but serves as a precursor for bioactive molecules like EA32 , a Streptomyces-derived insecticide .

Synthetic Accessibility

  • The target compound is synthesized via cyclization of benzamidoxime with acetylated precursors in eco-friendly solvents (e.g., 1,4-dioxane), achieving yields >70% .
  • In contrast, Compound 4aa requires TFAA-mediated reactions for trifluoroacetamide incorporation, increasing synthetic complexity .

Physicochemical Properties

Property This compound 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetone Proxazole
Molecular Weight 188.18 g/mol 202.21 g/mol 273.37 g/mol
LogP (Predicted) 1.8 2.3 3.1
Melting Point 132–133°C (lit.) Not reported 98–100°C
Aqueous Solubility Low (0.1 mg/mL) Very low (<0.01 mg/mL) Moderate (1.5 mg/mL)

Biological Activity

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-one, with the chemical formula C10H8N2O2 and a molecular weight of 188.19 g/mol, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an oxadiazole ring, which is known for conferring diverse biological activities. The IUPAC name is 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanone. Below is a summary of its chemical properties:

PropertyValue
Chemical FormulaC10H8N2O2
Molecular Weight188.19 g/mol
CAS Number90770-98-2
AppearancePowder
Storage TemperatureRoom Temperature (RT)

Anticancer Properties

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, a study published in Scientific Reports indicated that certain oxadiazole derivatives could inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation . The structure-activity relationship (SAR) analysis suggested that substituents on the oxadiazole ring play a crucial role in enhancing cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Compound IHePG-235.58EGFR-TK inhibition
Compound IIHCT-1165.55Induction of apoptosis
Compound IIIMCF-72.86Cell cycle arrest

Anti-inflammatory and Antimicrobial Activities

In addition to anticancer properties, compounds similar to 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanone have shown anti-inflammatory effects. A review highlighted that oxadiazole derivatives can modulate inflammatory pathways and exhibit antimicrobial activity against various pathogens . The ability to inhibit pro-inflammatory cytokines makes these compounds potential candidates for treating inflammatory diseases.

The biological activity of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanone is attributed to its interaction with cellular targets involved in critical signaling pathways:

  • EGFR Inhibition : Compounds with similar structures have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
  • Apoptosis Induction : These compounds can trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : By affecting cyclin-dependent kinases (CDKs), these compounds can halt the cell cycle progression, leading to growth inhibition.

Case Studies

A notable case study involved the synthesis and evaluation of several oxadiazole derivatives, including 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanone. Researchers found that these compounds exhibited varying degrees of cytotoxicity against different cancer cell lines. For example:

Case Study Summary

Study ReferenceFindings
Demonstrated potent anticancer activity against HePG-2 cells with an IC50 value of 35.58 μM.
Reported anti-inflammatory effects through inhibition of TNF-alpha production in macrophages.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the oxadiazole ring, acetyl group, and phenyl substituents. For example, the acetyl proton resonates at ~2.6 ppm, while aromatic protons appear between 7.3–8.1 ppm .
  • Infrared (IR) Spectroscopy : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) are diagnostic .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 188.19 (M+^+) align with the molecular formula C10_{10}H8_8N2_2O2_2 .
  • X-ray Crystallography : SHELX software refines crystal structures, confirming bond lengths (e.g., C–N: 1.32 Å) and angles .

How does the oxadiazole ring influence the compound's bioactivity and stability?

Advanced
The 1,2,4-oxadiazole ring contributes to:

  • Electron-withdrawing effects : Enhances metabolic stability by resisting hydrolysis .
  • Planar geometry : Facilitates π-π stacking with biological targets (e.g., enzyme active sites) .
  • Hydrogen bonding : The N–O group interacts with residues in nicotinic acetylcholine receptors or 5-lipoxygenase-activating protein (FLAP) .
    Stability studies : Thermogravimetric analysis (TGA) shows decomposition above 200°C, making it suitable for high-temperature applications .

What in vitro and ex vivo assays evaluate its biological activity?

Q. Advanced

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and Bacillus subtilis .
  • FLAP inhibition : IC50_{50} < 10 nM in binding assays; inhibition of leukotriene B4 (LTB4) synthesis in human whole blood (IC50_{50} < 100 nM) .
  • Genotoxicity : Ames test (TA98 strain) and SOS response assays assess mutagenic potential .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) at concentrations ≤50 µM .

How can computational modeling predict binding modes and optimize pharmacokinetics?

Q. Advanced

  • Molecular docking : Predicts interactions with FLAP’s hydrophobic pocket, guided by oxadiazole’s planar structure .
  • QSAR studies : LogP (~2.5) and polar surface area (~50 Ų) optimize blood-brain barrier permeability .
  • ADMET predictions : Low cytochrome P450 3A4 inhibition reduces drug-drug interaction risks .

How to reconcile contradictions between genotoxicity and therapeutic potential?

Q. Advanced

  • Dose-response analysis : Genotoxicity (Ames test positive at 100 µg/plate) vs. therapeutic efficacy (IC50_{50} < 10 µM) suggests a narrow therapeutic window .
  • Mechanistic studies : Evaluate DNA adduct formation vs. target-specific effects (e.g., FLAP inhibition) to clarify off-target risks .

What are the key physicochemical properties relevant to drug design?

Q. Basic

PropertyValueSource
Molecular FormulaC10_{10}H8_8N2_2O2_2
Molecular Weight188.19 g/mol
LogP~2.5
Solubility<1 mg/mL in water
Melting Point80–83°C (decomposes)

What strategies improve pharmacokinetics of oxadiazole derivatives?

Q. Advanced

  • Structural modifications : Adding hydrophilic groups (e.g., methylamine) enhances solubility without compromising FLAP binding .
  • Prodrug design : Ester derivatives (e.g., ethyl carboxylates) improve oral bioavailability .
  • Species-specific optimization : Adjust halogen substituents (e.g., Cl, F) to balance metabolic clearance across species .

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